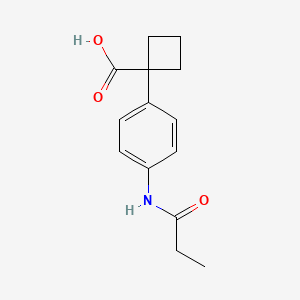

1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid

Description

1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a propanamide-substituted phenyl ring.

Properties

IUPAC Name |

1-[4-(propanoylamino)phenyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-12(16)15-11-6-4-10(5-7-11)14(13(17)18)8-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQWGPZERWVXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-propanamidophenyl derivatives with cyclobutane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclobutane ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. For instance, studies have synthesized various propanamide derivatives, demonstrating promising activity against different cancer cell lines. The compounds were evaluated for their cytotoxic effects, with some showing low IC50 values, indicating strong potential as anticancer agents . The rigid structure of cyclobutane derivatives enhances binding affinity to biological targets, which is crucial for the development of effective anticancer drugs.

Neurological Applications

The compound's structural characteristics suggest potential applications in targeting neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could lead to new treatments for conditions like depression and anxiety . The unique electronic properties of cyclobutane derivatives may enhance brain permeability, making them suitable candidates for central nervous system-targeted therapies.

Synthesis and Characterization

The synthesis of 1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid involves several chemical reactions that can be optimized for yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize these compounds, ensuring that they meet the necessary standards for biological evaluation . The synthesis process typically includes:

- Formation of the Cyclobutane Ring : Utilizing cyclization methods to create the cyclobutane framework.

- Amidation Reactions : Introducing the propanamide group through coupling reactions with appropriate amines.

- Purification Techniques : Employing chromatographic methods to isolate pure compounds.

Biological Evaluation

The biological activity of this compound and its derivatives has been assessed through various in vitro assays. These include:

- Cell Viability Assays : Evaluating the cytotoxic effects on cancer cell lines.

- Binding Studies : Investigating the interaction with specific receptors or enzymes relevant to disease mechanisms.

- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties to predict in vivo behavior.

Case Studies

Several studies highlight the effectiveness of similar compounds in clinical settings:

- A study focusing on amino acid analogs demonstrated that modifications in structure significantly influenced receptor selectivity and potency . This insight can be directly applicable to the design of this compound derivatives aimed at specific therapeutic targets.

- Another investigation into cyclopropane carboxamide derivatives revealed their potential in inhibiting cell proliferation in leukemia models, showcasing the broader applicability of cyclic carboxylic acids in oncology .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly alters molecular properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Polarity and Solubility : The propanamide group in the target compound likely increases water solubility compared to halogenated analogs (e.g., 4-Cl or 4-Br) due to hydrogen-bonding capability.

- Lipophilicity : Fluorinated derivatives (e.g., 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid) exhibit higher logP values, favoring membrane permeability .

- Stability : The ester group in 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid is more hydrolytically labile than the amide in the target compound .

Biological Activity

1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.27 g/mol. The compound features a cyclobutane ring attached to a propanamide phenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptor sites may lead to changes in signal transduction pathways, impacting various physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Analgesic Effects : Similar compounds have shown promise in pain relief, indicating possible applications in pain management.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to reduced inflammation in biological systems.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Study 1: Analgesic Activity

A study investigating cyclobutane derivatives demonstrated significant analgesic effects in transgenic mouse models. The findings indicated that modifications in the cyclobutane structure could enhance pain relief properties, suggesting that similar modifications to this compound may yield beneficial results .

Study 2: Antimicrobial Efficacy

Research on related compounds has shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of cyclobutane carboxylic acids exhibited promising antimicrobial properties, warranting further investigation into the specific activity of this compound .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Cyclobutane-containing compounds are often synthesized via ring-opening or cycloaddition reactions. For analogues like cyclopropane derivatives, electro-induced Hofmann rearrangement under acidic conditions (pH 1, HCl) has been used to generate cyclopropylamines . Adapting this method, cyclobutane rings may be formed via photochemical [2+2] cycloaddition or strain-driven ring closure. Optimization involves adjusting pH, temperature, and solvent polarity (e.g., water or methanol) to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

- Methodology :

- NMR : Compare chemical shifts of the cyclobutane protons (typically δ 2.5–4.0 ppm) and the propanamide NH (δ 6.0–8.0 ppm) with analogous structures like 1-(4-methylphenyl)cyclopropanecarboxylic acid .

- HPLC : Use a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities, as described for structurally complex carboxylic acids .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Cyclobutane-carboxylic acids exhibit moderate water solubility due to their polar groups. Stability tests should include pH-dependent degradation studies (e.g., pH 1–12) and thermal analysis (TGA/DSC). For example, cyclobutanedicarboxylic acid derivatives are stable below 100°C but may decarboxylate at higher temperatures .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data on cyclobutane ring conformation be resolved?

- Methodology : Cyclobutane rings often adopt non-planar "puckered" conformations. Use DFT calculations to model energy minima and compare with experimental X-ray data (e.g., bond angles and torsional strains). For example, cyclobutanedicarboxylic acid derivatives show bond angles of ~88°–92°, deviating from ideal tetrahedral geometry . Pair computational results with variable-temperature NMR to assess dynamic ring puckering .

Q. What strategies mitigate steric hindrance during functionalization of the cyclobutane ring?

- Methodology :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield the carboxylic acid during amide coupling, as demonstrated for N-Boc-aminocyclopentanecarboxylic acid derivatives .

- Directed C–H Activation : Employ palladium catalysts with bidentate ligands to selectively functionalize the para-position of the phenyl ring, minimizing steric clashes with the cyclobutane .

Q. How do electronic effects of the propanamide group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Perform Hammett analysis by synthesizing derivatives with electron-withdrawing/donating substituents on the phenyl ring. Monitor reaction rates (e.g., with thiol nucleophiles) via LC-MS. Compare with analogues like 1-(3-fluoro-4-(methylcarbamoyl)phenyl)cyclobutane derivatives to isolate electronic vs. steric effects .

Q. What orthogonal analytical approaches validate low-abundance degradation products under oxidative conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.